Betaxolol-d5 is classified as a beta-blocker, specifically targeting beta-1 adrenergic receptors. It is synthesized from betaxolol through isotopic labeling, allowing researchers to trace its metabolic pathways more effectively. The compound is recognized for its therapeutic efficacy in managing cardiovascular conditions and ocular hypertension.
The synthesis of betaxolol-d5 involves several key steps:
The molecular formula for betaxolol-d5 is , with a molecular weight of approximately 312.46 g/mol . The structural characteristics include:
Betaxolol-d5 undergoes various chemical reactions typical of beta-blockers, including:
These reactions are significant for understanding the compound's stability and reactivity under physiological conditions.
Betaxolol-d5 exerts its pharmacological effects mainly through selective inhibition of beta-1 adrenergic receptors located predominantly in cardiac tissues. This mechanism leads to:
The detailed mechanism involves conformational changes in the receptor upon ligand binding, leading to reduced intracellular signaling pathways associated with adrenergic stimulation .
Betaxolol-d5 is primarily utilized in:
Betaxolol-d5 is a deuterium-labeled isotopologue of the selective β₁-adrenergic receptor blocker betaxolol, incorporating five deuterium atoms ([²H] or D) at specific molecular positions. Its chemical formula is C₁₈H₂₄D₅NO₃, with a molecular weight of 312.46 g/mol, representing a 5-unit mass increase compared to unlabeled betaxolol (MW 307.43 g/mol) [1] [2] [6]. The deuterium substitution occurs exclusively on the propanolamine side chain, specifically at the N–CH₂–CH(OH)–CH₂– segment [1] [5]. This targeted deuteration preserves the core pharmacophore while creating a distinct mass signature for analytical detection.
The SMILES notation (CC(C)NC([2H])([2H])C(O)([2H])C([2H])([2H])OC₁=CC=C(C=C₁)CCOCC₂CC₂) explicitly identifies the deuterated sites [1] [6]. The chemical name is systematically designated as 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(propan-2-yl)aminopropan-2-ol [6]. This precise deuteration pattern minimizes potential alterations to the molecule's steric and electronic properties while providing sufficient mass differentiation for mass spectrometric detection [1].
The synthesis of Betaxolol-d5 primarily utilizes precursor deuteration strategies to incorporate deuterium atoms at the specified positions. The most common approach involves the nucleophilic ring-opening of a deuterated epoxide intermediate ([[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]methyl]oxirane-d5) using isopropylamine [9]. Alternative routes employ reductive deuteration of key intermediates or the use of deuterated alkylating agents [6].
Critical optimization strategies focus on achieving high isotopic purity and minimizing deuterium scrambling:
Table 1: Key Characteristics of Betaxolol-d5
Property | Specification |
---|---|
Molecular Formula | C₁₈H₂₄D₅NO₃ |
Molecular Weight | 312.46 g/mol |
CAS Registry Number | 1189957-99-0 |
SMILES Notation | [2H]C([2H])(NC(C)C)C([2H])(O)C([2H])([2H])OC₁=CC=C(CCOCC₂CC₂)C=C₁ |
Chemical Name | 1-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-3-(propan-2-yl)aminopropan-2-ol |
Deuterium Positions | Propanolamine side chain (N-CH₂-CH(OH)-CH₂-) |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0